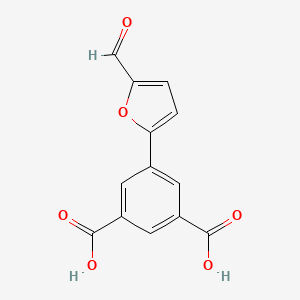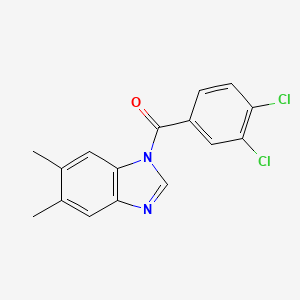
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is used for the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR modulator works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells.
作用机制
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator works by targeting the this compound protein, which is responsible for regulating the movement of salt and water in and out of cells. The compound binds to the this compound protein and helps to restore its function, which improves the movement of salt and water in and out of cells. This, in turn, helps to reduce the thick, sticky mucus that builds up in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound modulator has been shown to have several biochemical and physiological effects. The compound improves the function of the this compound protein, which helps to reduce the thick, sticky mucus that builds up in the lungs of cystic fibrosis patients. This, in turn, improves lung function, reduces pulmonary exacerbations, and improves quality of life in cystic fibrosis patients.
实验室实验的优点和局限性
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator has several advantages for lab experiments. The compound is relatively easy to synthesize, and its effects on the this compound protein can be easily measured using various biochemical and physiological assays. However, this compound modulator also has some limitations for lab experiments. The compound is highly specific to the this compound protein, which limits its potential use in other diseases. In addition, the compound has limited solubility, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for 3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator research. One direction is to explore the potential therapeutic effects of this compound modulator in other diseases such as COPD and bronchiectasis. Another direction is to develop new this compound modulators with improved solubility and specificity. Finally, there is a need to conduct more clinical trials to further evaluate the safety and efficacy of this compound modulator in cystic fibrosis patients.
合成方法
The synthesis method of 3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 5-chloro-2-methylaniline in the presence of a base to form the intermediate product. Then, the intermediate product is reacted with acryloyl chloride in the presence of a base to form the final product, this compound modulator. The yield of the final product is around 60-70%.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator has been extensively studied in scientific research, especially in the field of cystic fibrosis. The compound has been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in cystic fibrosis patients. In addition, this compound modulator has been shown to have potential therapeutic effects in other diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO/c1-10-5-6-11(17)9-15(10)20-16(21)8-7-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGILVNBTYMEDU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)

![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)

